molecular formula C11H14O B054847 Caudoxirene CAS No. 117415-46-0

Caudoxirene

Cat. No.: B054847
CAS No.: 117415-46-0
M. Wt: 162.23 g/mol
InChI Key: UXWZDKBRXXYPDJ-GWOFURMSSA-N
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Description

Caudoxirene is a chemical compound known for its role as a spermatozoid-releasing and attracting factor in the marine brown alga Perithalia caudata. It is a pheromone that plays a crucial role in the reproductive process of this alga by attracting male gametes to the female gametes, facilitating fertilization .

Preparation Methods

Caudoxirene can be synthesized through various chemical routes. One of the primary methods involves the use of gas chromatographic separations to determine the enantiomeric purity of the compound. The synthesis typically involves the formation of cis-disubstituted cyclopentenes, which are of high optical purity

Chemical Reactions Analysis

Caudoxirene undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace certain functional groups in this compound with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Caudoxirene has several scientific research applications, particularly in the fields of chemistry, biology, and marine science. In chemistry, it is studied for its unique chemical structure and reactivity. In biology, this compound is of interest due to its role as a pheromone in marine algae, providing insights into the reproductive mechanisms of these organisms. In marine science, it is used to study the ecological interactions between marine species and their chemical communication systems .

Mechanism of Action

The mechanism of action of caudoxirene involves its role as a pheromone that attracts male gametes to female gametes in the marine brown alga Perithalia caudata. The compound is released by the female gametes and detected by the male gametes, which then move towards the source of the pheromone. This process enhances the efficiency of fertilization by ensuring that the male and female gametes come into close proximity .

Comparison with Similar Compounds

Caudoxirene is similar to other pheromones found in marine brown algae, such as multifidene and viridiene. These compounds share similar chemical structures and functions, but this compound is unique in its specific role in the reproductive process of Perithalia caudata. Other similar compounds include ectocarpene and dictyopterene, which are also involved in the reproductive processes of different species of marine algae .

Properties

IUPAC Name

(2R,3R)-2-ethenyl-3-[(1R,5S)-5-ethenylcyclopent-2-en-1-yl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-8-6-5-7-9(8)11-10(4-2)12-11/h3-5,7-11H,1-2,6H2/t8-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWZDKBRXXYPDJ-GWOFURMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC=CC1C2C(O2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1CC=C[C@H]1[C@@H]2[C@H](O2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151780
Record name Caudoxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117415-46-0
Record name Caudoxirene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117415460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caudoxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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